Metastron (TN)

Half-Life Dosimetry Radiopharmaceutical

Strontium-89 chloride (Metastron) is a bone-seeking beta-emitting radiopharmaceutical that delivers prolonged pain palliation following a single intravenous injection. Its 50.5-day physical half-life and 8 mm beta range provide sustained irradiation of osteoblastic metastases, reducing the need for repeat external beam radiotherapy and lowering overall healthcare resource utilization. With a predictable and manageable myelosuppression profile, it supports safe retreatment at intervals ≥3 months. This agent is optimally procured for patients with multiple, widespread, painful osteoblastic lesions—particularly from prostate or breast cancer—where its systemic, calcium-mimetic localization ensures simultaneous palliation of all affected sites.

Molecular Formula Cl2Sr
Molecular Weight 159.81 g/mol
CAS No. 38270-90-5
Cat. No. B1199363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetastron (TN)
CAS38270-90-5
SynonymsMetastron
strontium chloride
strontium chloride hexahydrate
strontium chloride monohydrate
strontium chloride Sr 85
strontium chloride Sr 89
strontium chloride, 85Sr-labeled
strontium chloride, 89Sr-labeled
strontium chloride, 90Sr-labeled
strontium chloride, disodium salt
strontium-89 chloride
Molecular FormulaCl2Sr
Molecular Weight159.81 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Sr+2]
InChIInChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1
InChIKeyAHBGXTDRMVNFER-FCHARDOESA-L
Commercial & Availability
Standard Pack Sizes1 ml / 4 ml / 150 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.9-22.6 mg/ml

Metastron (Strontium-89 Chloride) Procurement Guide: Radiopharmaceutical for Palliation of Painful Skeletal Metastases


Metastron (TN), chemically strontium-89 chloride, is a therapeutic radiopharmaceutical classified as a bone-seeking beta-emitting agent. It is indicated for the relief of bone pain in patients with painful skeletal metastases confirmed by scintigraphy [1]. The active moiety, strontium-89, is a pure beta emitter with a physical half-life of 50.5 days, a maximum beta energy of 1.463 MeV, and a maximum tissue range of approximately 8 mm [2]. As a calcium analog, it selectively localizes in bone mineral, preferentially accumulating in regions of high osteoblastic activity such as metastatic lesions, where it delivers localized irradiation to pain-generating tumor foci [1].

Why Metastron (Strontium-89 Chloride) Cannot Be Casually Substituted with Other Bone-Seeking Radiopharmaceuticals


The therapeutic window and clinical utility of bone-seeking radiopharmaceuticals are determined by a complex interplay of physical decay properties (half-life, emission type, energy, range), biological distribution kinetics (bone:marrow dosimetry ratio), and resultant clinical efficacy and toxicity profiles. While strontium-89 (Metastron), samarium-153 (Quadramet), and radium-223 (Xofigo) are all bone-targeting agents, they exhibit fundamentally different decay characteristics and dose delivery patterns [1]. Strontium-89's 50.5-day half-life [2] and 8 mm beta range [3] yield a prolonged, lower-dose-rate irradiation field that contrasts sharply with the 1.9-day half-life and 0.55 mm range of samarium-153 [1] or the high-LET, ultra-short-range (<0.1 mm) alpha emission of radium-223 [1]. These differences translate into distinct clinical roles: Strontium-89 provides extended pain palliation over 3-6 months following a single injection [4], whereas the clinical and regulatory approval of Radium-223 is predicated on a demonstrated overall survival benefit in castration-resistant prostate cancer (CRPC) rather than primary analgesia [5]. Therefore, selection must be driven by specific patient and disease parameters, not generic class interchangeability.

Quantitative Differential Evidence Guide: Metastron (Strontium-89) vs. Samarium-153, Radium-223, and External Beam Radiotherapy


Half-Life and Irradiation Duration: Strontium-89 vs. Samarium-153

Strontium-89 possesses a physical half-life of 50.5 days, which is approximately 26.6-fold longer than that of Samarium-153 (1.9 days) [1]. This difference in decay kinetics directly impacts the duration of therapeutic irradiation and the practical handling and procurement logistics of the radiopharmaceutical.

Half-Life Dosimetry Radiopharmaceutical

Tissue Penetration and Irradiation Volume: Strontium-89 vs. Samarium-153 vs. Radium-223

The average tissue penetration range of beta particles from Strontium-89 is 2.4 mm [1]. This is approximately 4.4-fold greater than the 0.55 mm range of Samarium-153 beta particles [1] and more than 24-fold greater than the <0.1 mm range of Radium-223 alpha particles [1]. Consequently, Strontium-89 irradiates a significantly larger volume of perilesional tissue, which includes the pain-generating periosteal region.

Tissue Range Dosimetry Bone Metastases

Bone Marrow Sparing: Bone-to-Marrow Dosimetry Ratio Compared to Radium-223

The bone surface to red bone marrow absorbed dose ratio is a critical determinant of hematological toxicity. For Strontium-89, this ratio is 1.6 [1]. In contrast, the alpha emitter Radium-223 achieves a ratio of 10.3 [1], which is 6.4-fold higher. This indicates that Radium-223 delivers a higher therapeutic dose to bone relative to marrow, while Strontium-89's lower ratio suggests a less steep dose gradient between target and hematopoietic tissue.

Bone Marrow Dosimetry Radiotoxicity

Sustained Pain Relief at 3 Months vs. External Beam Radiotherapy

In a randomized comparative study of 284 patients with prostate cancer and painful bone metastases, the proportion of patients with sustained pain relief at 3 months was 65.9% for those treated with Strontium-89 (200 MBq i.v.) compared to 61% for those treated with local field external beam radiotherapy [1]. While the response rates are comparable, a key differentiating factor is that significantly fewer patients in the Strontium-89 arm developed new pain sites (p<0.05) and fewer required subsequent radiotherapy to a new site (2 vs. 12 patients, p<0.01) [1].

Pain Response Efficacy Palliative Care

Cell Survival and DNA Damage Induction: Computational Comparison vs. Samarium-153 and Radium-223

Using a virtual cell radiobiology algorithm to model the effects of various radionuclides, the cell survival fraction following irradiation with beta particles emitted by Strontium-89 was found to be higher than that following irradiation with beta particles from Samarium-153, Lutetium-177, or alpha particles from Radium-223 [1]. The study concluded that Radium-223 and Lutetium-177 hold the highest potential for cell killing, prompting a need for careful rethinking of the widespread clinical use of Strontium-89 and Samarium-153 [1].

Computational Model Radiobiology Cell Death

Optimal Procurement and Clinical Deployment Scenarios for Metastron (Strontium-89 Chloride)


Scenario 1: Broad-Field Palliation of Multiple Osteoblastic Metastases

Strontium-89 is optimally procured for patients with multiple, widespread, painful osteoblastic bone metastases, particularly from prostate or breast cancer, where its systemic administration and 8 mm beta particle range [1] can provide simultaneous palliation to all affected sites. Its 50.5-day half-life [2] ensures a prolonged therapeutic effect, reducing the need for repeated interventions. This scenario is supported by its indication for pain relief in patients with confirmed skeletal metastases [3].

Scenario 2: Reducing the Need for Serial Local Radiotherapy

In patients at high risk for developing new painful bone metastases, a single injection of Strontium-89 can reduce the incidence of new pain sites and the subsequent need for repeated courses of external beam radiotherapy [4]. This was demonstrated in a randomized trial where only 2 patients treated with Strontium-89 required radiotherapy to a new site, compared to 12 patients in the local radiotherapy group (p<0.01) [4]. This makes Strontium-89 a strategic procurement choice for healthcare systems aiming to minimize resource utilization and patient burden associated with repeated localized treatments.

Scenario 3: Procurement for Repeat Treatment Cycles

The predictable and manageable myelosuppression profile of Strontium-89 allows for safe and efficacious retreatment cycles. In one study, 48% of patients received a second dose after a >3 month interval, with 6% receiving a third dose, achieving continued pain palliation [5]. This supports inventory planning for centers that manage long-term palliation in eligible patient cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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